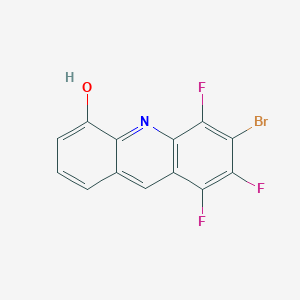

6-Bromo-5,7,8-trifluoroacridin-4-OL

Description

Structure

3D Structure

Properties

CAS No. |

816420-46-9 |

|---|---|

Molecular Formula |

C13H5BrF3NO |

Molecular Weight |

328.08 g/mol |

IUPAC Name |

6-bromo-5,7,8-trifluoroacridin-4-ol |

InChI |

InChI=1S/C13H5BrF3NO/c14-8-10(16)9(15)6-4-5-2-1-3-7(19)12(5)18-13(6)11(8)17/h1-4,19H |

InChI Key |

PATGVKYHJNTKCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(C(=C(C(=C3F)F)Br)F)N=C2C(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 6 Bromo 5,7,8 Trifluoroacridin 4 Ol

Retrosynthetic Analysis and Key Disconnection Strategies for the 6-Bromo-5,7,8-trifluoroacridin-4-OL Nucleus

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.orgyoutube.com For a complex molecule like this compound, the primary disconnections focus on the bonds that form the central acridine (B1665455) ring.

Two principal disconnection strategies emerge based on common acridine syntheses:

Ullmann Condensation / Buchwald-Hartwig Amination Logic: This approach involves disconnecting the C4a-N and C9a-C10 bonds. This leads to two key precursors: a substituted 2-aminobenzoic acid derivative (or a related benzaldehyde) and a halogenated aniline (B41778). For the target molecule, this would translate to a disconnection leading to a trifluoroaniline and a brominated, ortho-substituted benzoic acid or benzaldehyde.

Bernthsen Acridine Synthesis Logic: This strategy involves disconnecting the C9-C9a and C4a-N bonds, which points towards a reaction between a diarylamine and a carboxylic acid (or its derivative). ptfarm.pl In this case, the diarylamine would already contain the requisite fluorine and bromine substituents.

Given the substitution pattern, the most logical and versatile approach involves the formation of the acridine ring via an intramolecular cyclization of a carefully constructed diarylamine precursor. This precursor would be assembled from two distinct aromatic rings, one contributing the trifluoro-amino portion and the other providing the bromo-hydroxybenzoyl portion. This strategy allows for controlled introduction of the substituents on separate precursors before the key ring-forming step.

Precursor Synthesis and Regioselective Halogenation Strategies

The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks. This involves the synthesis of a fluorinated aniline and the regioselective introduction of a bromine atom onto one of the precursor scaffolds.

Synthesis of Fluorinated Anilines and Azobenzene (B91143) Intermediates

The trifluorinated aniline portion of the molecule is a critical precursor. 2,3,4-Trifluoroaniline (B1293922) is a known compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ainbinno.com

Common synthetic routes to 2,3,4-trifluoroaniline include:

Reduction of a Nitroaromatic: The reduction of 1,2,3-trifluoro-4-nitrobenzene (B1329356) is a standard method to produce the corresponding aniline. ontosight.ai

Nucleophilic Aromatic Substitution (SNAr): Starting from a more highly fluorinated benzene (B151609), such as 1,2,3,4-tetrafluorobenzene (B1293379), amination can be achieved. For example, reacting 1,2,3,4-tetrafluorobenzene with liquid ammonia (B1221849) under pressure can yield 2,3,4-trifluoroaniline. google.comgoogle.com

In some advanced synthetic routes for related heterocyclic systems like phenazines, fluorinated anilines are first oxidized to form azobenzene intermediates, which then undergo further reactions. nih.govnih.gov While not a direct route to the aniline itself, this highlights the utility of these anilines as versatile synthons.

| Precursor | Synthesis Method | Key Reagents | Reference |

| 2,3,4-Trifluoroaniline | Reduction of Nitro-precursor | 1,2,3-trifluoro-4-nitrobenzene, Reducing agent (e.g., H2/Pd, SnCl2) | ontosight.ai |

| 2,3,4-Trifluoroaniline | Nucleophilic Aromatic Substitution | 1,2,3,4-Tetrafluorobenzene, Liquid Ammonia | google.comgoogle.com |

Introduction of Bromine Substituents on Precursor Scaffolds

Regioselective bromination is crucial for placing the bromine atom at the correct position (C6) on the final acridine nucleus. This is typically achieved by brominating one of the aromatic precursors before the cyclization step. The choice of when and how to introduce the bromine atom depends on the directing effects of the substituents already present on the aromatic ring.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov Various reagents can be employed, such as N-Bromosuccinimide (NBS), often in the presence of a catalyst. nih.govwikipedia.org The regioselectivity is governed by the electronic and steric properties of the substituents on the ring. For instance, in a precursor like 2-amino-3-hydroxybenzoic acid, the activating and ortho-, para-directing hydroxyl and amino groups would need to be considered or protected to guide the bromine to the desired position. Zeolites and other catalysts can be used to enhance para-selectivity in certain electrophilic brominations. nih.govgoogle.com

Elaboration of the Acridine Core via Cyclization Reactions and Ring Closure Mechanisms

The final and most critical stage of the synthesis is the construction of the tricyclic acridine core. Modern synthetic methods provide powerful tools for achieving this transformation, primarily through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Acridine Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aromatic C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as fluorine atoms. nih.govlboro.ac.ukmdpi.com In the context of synthesizing the target acridine, an intramolecular SNAr reaction would be an ideal final step.

A plausible route would involve first synthesizing a diarylamine intermediate, for example, by coupling 2,3,4-trifluoroaniline with a suitably substituted 2-halobenzoic acid (e.g., 2-chloro-3-methoxy-5-bromobenzoic acid). The electron-withdrawing nature of the fluorine atoms on one ring and the carboxylate group on the other facilitates the ring closure. The cyclization would be promoted by a base, leading to an acridone (B373769) intermediate. Subsequent demethylation of the methoxy (B1213986) group (a common protecting group for phenol) would yield the final hydroxylated product. Modular synthetic routes to fluorine-containing acridines have been developed utilizing SNAr approaches. nih.govnih.gov

Palladium-Catalyzed Coupling Reactions, e.g., Buchwald-Hartwig Amination, for Ring Closure

Palladium-catalyzed cross-coupling reactions, especially the Buchwald-Hartwig amination, have become indispensable for C-N bond formation. nih.gov This reaction can be used both intermolecularly to construct the diarylamine precursor and, crucially, intramolecularly to effect the final ring closure to the acridine core.

A synthetic strategy could involve the palladium-catalyzed coupling of 2,3,4-trifluoroaniline with a 2-bromo- or 2-iodobenzoic acid derivative that also carries the second bromine and a protected hydroxyl group. nih.govtypeset.io Following this intermolecular coupling, a second, intramolecular Buchwald-Hartwig amination can be induced to form the acridone ring. clockss.org Tandem procedures where the intermolecular coupling and subsequent cyclization are performed in one pot have been developed for acridine synthesis, offering efficiency and high yields. thieme-connect.com Microwave-assisted Buchwald-Hartwig reactions have also been shown to dramatically reduce reaction times for the synthesis of related acridine structures. nih.gov

| Cyclization Method | Description | Key Intermediates | Typical Conditions | References |

| Intramolecular SNAr | Ring closure via nucleophilic attack of the amine onto an activated aromatic ring. | Diaryl-amine with ortho-leaving group (F, Cl) on an activated ring. | Base (e.g., K2CO3, NaH), High Temperature | nih.govnih.gov |

| Intramolecular Buchwald-Hartwig Amination | Palladium-catalyzed ring closure forming the final C-N bond of the acridine core. | Diaryl-amine with ortho-halide (Br, I). | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., dppf), Base (e.g., NaOtBu) | nih.govclockss.orgthieme-connect.com |

Regioselective Introduction and Transformation of the Hydroxyl Group at the C-4 Position

The introduction of a hydroxyl group at the C-4 position of a pre-functionalized acridine core is a critical and often challenging step. Direct electrophilic hydroxylation of the acridine ring system is generally not regioselective and can lead to a mixture of products. rsc.org Therefore, more controlled, multi-step approaches are typically employed.

One viable strategy involves the use of a directing group or the installation of a precursor functional group at the C-4 position that can be later converted to a hydroxyl group. For instance, the synthesis could proceed through a 4-aminoacridine (B1666315) intermediate. An improved synthesis of 4-aminoacridines has been reported, which involves the reduction of a nitro group at the C-4 position. rsc.org This amino group could then potentially be converted to a hydroxyl group via a Sandmeyer-type reaction.

A more direct and modern approach for regioselective functionalization of acridines involves directed C-H bond functionalization. Research has demonstrated the successful regioselective arylation and alkylation of acridines at the C-4 and C-9 positions using organozinc reagents. rsc.orgnih.gov This methodology could potentially be adapted for the introduction of a hydroxyl group or a protected hydroxyl group at the C-4 position.

A plausible synthetic sequence for the regioselective introduction of the hydroxyl group is outlined below:

Synthesis of a 6-Bromo-5,7,8-trifluoroacridine precursor: This would likely be achieved through a multi-step process, potentially starting with an Ullmann condensation to form a substituted diphenylamine (B1679370), followed by cyclization to the corresponding acridone, and subsequent conversion to the acridine. nih.govrsc.orgnih.gov The fluorine and bromine substituents would be introduced on the appropriate aniline or benzoic acid starting materials.

Directed C-H Activation/Functionalization at C-4: Utilizing a palladium-catalyzed reaction with an appropriate directing group or a specific ligand set, the C-4 position of the 6-Bromo-5,7,8-trifluoroacridine could be targeted for functionalization. This might involve the introduction of a boronic ester or a similar functional group that can then be oxidized to the hydroxyl group.

Transformation of a Precursor Group: An alternative to direct C-H hydroxylation is the introduction of a functional group that can be readily converted to a hydroxyl group. For example, a methoxy group could be introduced at the C-4 position, followed by demethylation to yield the desired 4-hydroxyacridine.

Optimization of Reaction Conditions, Yields, and Purity Profiling

The optimization of the synthetic route to this compound would be crucial to ensure acceptable yields and high purity. Each step of the proposed synthesis would require careful optimization of various parameters.

For the initial Ullmann condensation to form the diphenylamine precursor, key parameters to optimize would include the choice of catalyst (typically copper-based), base, solvent, and reaction temperature. rsc.org Similarly, the subsequent cyclization to the acridone, often achieved using strong acids like polyphosphoric acid (PPA), would necessitate optimization of the acid concentration and temperature to maximize yield and minimize side reactions. rsc.org

The conversion of the acridone to the acridine, and the introduction of the C-4 hydroxyl group, are the most critical steps for optimization. In a hypothetical optimization of a palladium-catalyzed C-H hydroxylation at the C-4 position, the following parameters would be systematically varied:

| Parameter | Conditions Investigated | Optimal Condition | Rationale |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ | Often shows high activity in C-H activation reactions. |

| Ligand | XPhos, SPhos, RuPhos | XPhos | Bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting challenging cross-coupling reactions. |

| Oxidant | PhI(OAc)₂, K₂S₂O₈, Oxone® | PhI(OAc)₂ | Commonly used for the introduction of acetate, which can be hydrolyzed to the hydroxyl group. |

| Solvent | Toluene, Dioxane, Acetonitrile | Dioxane | Aprotic, polar solvent that can solubilize the reactants and catalyst system effectively. |

| Temperature (°C) | 80, 100, 120 | 100 | Balances reaction rate with catalyst stability and prevention of side reactions. |

Purity profiling at each stage would be conducted using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The final product's purity would be assessed by HPLC, with a target of >98% for research applications.

A hypothetical summary of yields for the proposed synthetic route is presented below:

| Step | Description | Hypothetical Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Ullmann Condensation | 75 | 95 |

| 2 | Acridone Cyclization | 85 | 97 |

| 3 | Conversion to Acridine | 60 | 96 |

| 4 | C-4 Hydroxylation | 50 | >98 |

| Overall Yield | 19.1 | >98 |

Comparative Analysis of Synthetic Routes and Methodological Advancements

Several general methods exist for the synthesis of the acridine core, each with its own advantages and disadvantages. nih.govptfarm.pl A comparative analysis of these routes in the context of preparing a highly substituted derivative like this compound is essential for selecting the most efficient strategy.

The Bernthsen acridine synthesis , which involves the reaction of a diphenylamine with a carboxylic acid in the presence of zinc chloride, is a classic method but often requires harsh reaction conditions and may not be suitable for sensitive substrates. nih.gov The Ullmann acridine synthesis , involving the cyclization of an N-arylanthranilic acid, is a more versatile approach and allows for the pre-installation of substituents on the aniline and benzoic acid precursors. rsc.orgscribd.com This makes it a more favorable choice for the synthesis of complex acridines.

Palladium-catalyzed methods have emerged as powerful tools in modern organic synthesis and offer significant advantages for the construction of acridines. nih.govresearchgate.net These methods often proceed under milder conditions and exhibit greater functional group tolerance. A one-pot, three-step route for the synthesis of unsymmetrical acridines has been developed using a Pd(II) catalyst, which involves amination, cyclization, and aromatization in a single pot. researchgate.net

Recent advancements in C-H bond functionalization represent a paradigm shift in the synthesis of substituted heterocycles. rsc.orgnih.gov The ability to directly and regioselectively introduce functional groups onto the acridine core avoids the need for pre-functionalized starting materials and can significantly shorten synthetic sequences.

| Synthetic Route | Advantages | Disadvantages |

|---|---|---|

| Bernthsen Synthesis | Direct formation of the acridine ring. | Harsh reaction conditions, limited substrate scope. |

| Ullmann Synthesis | Versatile, allows for pre-functionalization of starting materials. | Multi-step process, can require high temperatures. |

| Palladium-Catalyzed Synthesis | Milder reaction conditions, high functional group tolerance, potential for one-pot procedures. | Catalyst cost and sensitivity, ligand optimization required. |

| Direct C-H Functionalization | Atom economical, shortens synthetic routes, high regioselectivity possible. | Methodology is still developing, may require specific directing groups. |

For the synthesis of this compound, a hybrid approach that combines the reliability of the Ullmann synthesis for constructing the core with the precision of modern palladium-catalyzed C-H functionalization for the late-stage introduction of the hydroxyl group would likely be the most effective strategy.

Advanced Spectroscopic and Diffraction Characterization Methodologies for Elucidating the Structure and Electronic Properties of 6 Bromo 5,7,8 Trifluoroacridin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical, Conformational, and Intermolecular Interaction Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. hebmu.edu.cn For 6-Bromo-5,7,8-trifluoroacridin-4-OL, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a comprehensive picture of its structure, conformation, and the subtle intermolecular interactions governing its behavior.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the acridine (B1665455) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating nature of the hydroxyl group. The hydroxyl proton signal's position and shape would be sensitive to solvent, concentration, and temperature, providing initial evidence of hydrogen bonding.

¹³C NMR spectroscopy, often enhanced by techniques like DEPT, would identify all carbon environments, including the quaternary carbons bearing the bromo, fluoro, and hydroxyl substituents. mdpi.com The chemical shifts would be predictable based on established substituent effects on aromatic systems.

Given the three fluorine atoms, ¹⁹F NMR is particularly crucial. It would show distinct resonances for each fluorine atom, and the coupling constants (J-couplings) between them (²JFF, ³JFF) and with neighboring protons (³JHF, ⁴JHF) would be instrumental in confirming their relative positions on the aromatic ring.

Two-dimensional NMR experiments are vital for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to assign protons on the same ring system. elsevierpure.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different fragments of the molecule and confirming the placement of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is particularly useful for analyzing the molecule's conformation and detecting intermolecular interactions, such as the formation of dimers through hydrogen bonding in concentrated solutions. elsevierpure.com

Intermolecular interactions, primarily hydrogen bonds involving the hydroxyl group and potentially the fluorine atoms or the acridine nitrogen, can be studied by monitoring changes in chemical shifts upon dilution or temperature variation. mdpi.comchemistryviews.org The formation of weak hydrogen bonds with fluorine as an acceptor is a known phenomenon and could be investigated using these methods. chemistryviews.orgnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Experiment | Predicted Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 1D | 6.5 - 8.5 (Aromatic), 9.0 - 12.0 (OH) | Proton environments, hydrogen bonding (OH) |

| ¹³C | 1D | 100 - 160 | Carbon skeleton, substituent effects |

| ¹⁹F | 1D | Varies | Number and environment of fluorine atoms |

| ¹H-¹H | COSY | N/A | Proton connectivity |

| ¹H-¹³C | HSQC/HMBC | N/A | C-H connectivity, long-range correlations |

| ¹H-¹H | NOESY | N/A | Spatial proximity, conformation, intermolecular interactions |

Comprehensive Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, would be employed to obtain a highly accurate mass measurement of the molecular ion, allowing for the confident determination of its elemental formula (C₁₃H₅BrF₃NO).

A key feature in the mass spectrum of this compound would be the isotopic profile of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two prominent peaks (M⁺ and M+2) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule. nih.govnih.gov This isotopic pattern is invaluable for identifying bromine-containing fragments in the MS/MS spectrum. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, would be used to elucidate its structure. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.

Alpha-cleavage: The acridine ring system is relatively stable, but fragmentation can be initiated by the loss of the bromine radical (•Br), leading to a significant M-79/M-81 peak.

Loss of small molecules: Sequential losses of small, stable neutral molecules are common. This could include the loss of carbon monoxide (CO) from the phenolic part of the structure, loss of hydrogen fluoride (B91410) (HF), or hydrogen cyanide (HCN) from the nitrogen-containing ring.

Ring cleavage: More energetic fragmentation can lead to the cleavage of the acridine ring itself.

Isotope labeling studies, for instance by replacing the hydroxyl proton with deuterium (B1214612), could help confirm fragmentation mechanisms involving the hydroxyl group. acs.orgresearchgate.net

Table 2: Predicted Key Fragmentation Ions for this compound in MS/MS

| m/z (relative to M⁺) | Proposed Neutral Loss | Fragment Identity |

| M-1 | •H | Dehydrogenated molecular ion |

| M-17 | •OH | Loss of hydroxyl radical |

| M-28 | CO | Loss of carbon monoxide |

| M-20 | HF | Loss of hydrogen fluoride |

| M-79 / M-81 | •Br | Loss of bromine radical |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation and Intermolecular Packing Interactions

While NMR and MS provide powerful evidence for molecular structure, single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous determination of the three-dimensional atomic arrangement in the solid state. diva-portal.org Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry established by other methods.

Beyond the structure of a single molecule, SCXRD provides invaluable insight into the supramolecular architecture, revealing how molecules pack in the crystal lattice. researchgate.net The analysis of intermolecular distances and angles would identify non-covalent interactions that stabilize the crystal structure. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and can interact with acceptors like the nitrogen atom of an adjacent acridine ring (O-H···N) or the oxygen of another hydroxyl group (O-H···O). researchgate.net Weaker hydrogen bonds to the fluorine atoms (O-H···F) might also be present. chemistryviews.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms like nitrogen or oxygen on neighboring molecules.

π-π Stacking: The planar, aromatic acridine cores are expected to stack on top of each other, a common feature in the crystal packing of polycyclic aromatic compounds. ornl.gov

Hirshfeld surface analysis can be computationally applied to the crystal structure data to visualize and quantify these intermolecular contacts, providing a detailed map of the packing interactions. ornl.gov

Table 3: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Expected Distance Range (Å) |

| Hydrogen Bond | O-H | N (acridine), O (hydroxyl), F | 2.6 - 3.2 |

| Halogen Bond | C-Br | N, O | 3.0 - 3.5 |

| π-π Stacking | Acridine Ring | Acridine Ring | 3.3 - 3.8 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and their local chemical environment. nih.govstudymind.co.uk

The IR spectrum of this compound would be dominated by absorptions corresponding to its functional groups:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The breadth and position of this band are highly indicative of the extent of hydrogen bonding; stronger H-bonds lead to a broader and lower frequency (red-shifted) band. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C and C=N Stretches: The aromatic acridine core will give rise to a series of sharp to medium intensity bands in the 1450-1650 cm⁻¹ region.

C-F Stretches: Strong absorptions corresponding to the C-F stretching modes are expected in the 1000-1350 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration would appear at lower frequencies, typically in the 515-690 cm⁻¹ range. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations are typically strong, providing a clear fingerprint of the acridine core. The C-Br and C-F stretches are also readily observable. Comparing the IR and Raman spectra can help in assigning vibrational modes based on symmetry considerations.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra. nih.gov Comparing the calculated frequencies with the experimental IR and Raman data aids in the definitive assignment of the observed bands to specific molecular motions and can further support the structural elucidation. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Acridine Ring | C=C, C=N Stretch | 1450 - 1650 | Medium to Strong, Sharp |

| C-O | Stretch | 1200 - 1300 | Strong |

| C-F | Stretch | 1000 - 1350 | Strong |

| C-Br | Stretch | 515 - 690 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Analysis of Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides critical information about the electronic structure and photophysical properties of a molecule. The extended π-conjugated system of the acridine core in this compound is expected to give rise to strong absorptions in the UV and possibly the visible region of the electromagnetic spectrum.

The UV-Vis absorption spectrum would display characteristic bands corresponding to π → π* electronic transitions within the aromatic system. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are modulated by the substituents. The electron-donating hydroxyl group and the electron-withdrawing halogen atoms will influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), causing shifts in the absorption maxima compared to the parent acridine molecule.

Upon absorption of light, the molecule is promoted to an excited electronic state (typically the first singlet excited state, S₁). From this state, it can relax back to the ground state (S₀) through several pathways, one of which is fluorescence—the emission of a photon. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (the Stokes shift).

The fluorescence quantum yield (Φf) and lifetime (τf) are key parameters that characterize the efficiency and dynamics of the emission process. The presence of the heavy bromine atom can significantly influence these properties through the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). researchgate.net An increased ISC rate typically leads to a decrease in fluorescence quantum yield as it provides a competing non-radiative decay pathway.

Advanced Spectroscopic Techniques for Probing Molecular Dynamics and Excited State Processes

To gain a deeper understanding of the complex events that occur after photoexcitation, advanced time-resolved spectroscopic techniques are employed. These methods can monitor the evolution of excited states on timescales ranging from femtoseconds to milliseconds.

Transient absorption (TA) spectroscopy is a powerful technique for this purpose. In a TA experiment, the sample is first excited by a short laser pulse (the "pump"), and a second, broad-spectrum pulse (the "probe") measures the absorption spectrum of the transient species (excited states, radicals) at various time delays after the initial excitation.

For this compound, TA spectroscopy could be used to:

Directly observe the singlet excited state (S₁) and measure its lifetime.

Detect the formation of the triplet state (T₁) via intersystem crossing and characterize its absorption features and lifetime. chemrxiv.org The kinetics of T₁ formation would provide a direct measure of the ISC rate constant, quantifying the heavy-atom effect of bromine.

Investigate excited-state proton transfer (ESPT) from the hydroxyl group, a process known to occur in similar photoacidic molecules. rsc.orgnsf.gov

Identify any potential formation of radical ions or other transient intermediates.

Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with these advanced spectroscopic experiments. nih.govmdpi.com These calculations can predict the energies and characteristics of different excited states (singlet and triplet), helping to interpret the complex data obtained from transient absorption and other time-resolved measurements. nih.gov The combination of these advanced experimental and computational methods provides a complete picture of the molecule's photophysical and photochemical behavior.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5,7,8 Trifluoroacridin 4 Ol

Reactivity of the Bromine Moiety: Strategies for Cross-Coupling Reactions (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution Pathways

The bromine atom at the C-6 position of the acridine (B1665455) core is a versatile handle for synthetic transformations. Its reactivity is significantly influenced by the electronic nature of the polyfluorinated acridine system.

Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, for instance, would allow for the introduction of a wide range of aryl or vinyl substituents at the C-6 position. Given the electron-deficient nature of the acridine ring, oxidative addition of the palladium catalyst to the C-Br bond is expected to be a facile process.

Hypothetical Suzuki-Miyaura Cross-Coupling Reactions of 6-Bromo-5,7,8-trifluoroacridin-4-OL

| Boronic Acid/Ester Partner | Potential Product | Typical Catalyst/Ligand System | Typical Base |

|---|---|---|---|

| Phenylboronic acid | 5,7,8-Trifluoro-6-phenylacridin-4-ol | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₃PO₄ |

| Thiophene-2-boronic acid | 5,7,8-Trifluoro-6-(thiophen-2-yl)acridin-4-ol | Pd(PPh₃)₄ | K₂CO₃ |

| 4-Methoxyphenylboronic acid | 5,7,8-Trifluoro-6-(4-methoxyphenyl)acridin-4-ol | Pd(dppf)Cl₂ | Cs₂CO₃ |

| Vinylboronic acid pinacol (B44631) ester | 5,7,8-Trifluoro-6-vinylacridin-4-ol | Pd(OAc)₂ / SPhos | K₃PO₄ |

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient are activated towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The acridine nucleus itself is electron-poor, and this effect is powerfully amplified by the three electron-withdrawing fluorine atoms. Consequently, the bromine atom can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This pathway allows for the direct introduction of nucleophiles such as amines, alkoxides, or thiolates at the C-6 position. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing substituents. nih.gov

Transformations Involving the Trifluorinated Aromatic Ring: Effects of Electron-Withdrawing Fluorine Substituents on Reactivity and Selectivity

The three fluorine atoms on the A-ring (positions 5, 7, and 8) are the dominant electronic feature of the molecule. Their strong inductive electron-withdrawing effect renders the entire aromatic system highly electrophilic.

This high degree of electron deficiency has several consequences:

Activation for Nucleophilic Attack: The trifluorinated ring is highly activated towards SNAr reactions. oclc.org It is plausible that under certain conditions, a fluorine atom, particularly at a position activated by the heterocyclic nitrogen (e.g., C-5 or C-7), could be displaced by a strong nucleophile. Fluorine can be an effective leaving group in SNAr reactions because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's electron-withdrawing power. masterorganicchemistry.com

Increased Acidity: The electron-withdrawing fluorine atoms increase the acidity of the C-4 hydroxyl group, making it more readily deprotonated.

Modification of Regioselectivity: The fluorine atoms direct the regioselectivity of nucleophilic attacks. The positions ortho and para to the electron-withdrawing groups are most activated. masterorganicchemistry.comnih.gov In this system, the interplay between the fluorine atoms and the acridine nitrogen would create a complex reactivity map for incoming nucleophiles.

Reactions of the Hydroxyl Group: Derivatization, Complexation, and Redox Chemistry

The phenolic hydroxyl group at the C-4 position offers another site for chemical modification.

Derivatization: Standard reactions for phenols can be applied. O-alkylation (e.g., using an alkyl halide under basic conditions) would yield the corresponding ether, while O-acylation (with an acyl chloride or anhydride) would produce an ester. These derivatizations can be used to modify the molecule's physical properties or to install other functional groups.

Complexation: The hydroxyl group, in conjunction with the nearby heterocyclic nitrogen atom, forms a potential bidentate chelation site for metal ions. This could allow for the formation of various organometallic complexes, which may possess interesting catalytic or photophysical properties.

Regioselectivity and Chemoselectivity in Multi-Functionalized Acridine Systems

The presence of multiple distinct reactive sites—the C-Br bond, the C-F bonds, the C-4 hydroxyl group, and the activated C-9 position of the acridine core—makes regioselectivity and chemoselectivity key challenges in the chemistry of this molecule. nih.gov

The outcome of a reaction would depend heavily on the reaction conditions and the nature of the reagent:

Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., RO⁻, OH⁻) might preferentially attack different sites than soft nucleophiles (e.g., RS⁻, CN⁻), based on the principles of Hard and Soft Acids and Bases (HSAB) theory.

Reaction Conditions: Temperature, solvent, and the choice of catalyst can be tuned to favor one reaction pathway over another. For example, palladium catalysis is highly specific for C-Br (and other C-halide) bonds, allowing for selective functionalization at C-6 even in the presence of C-F bonds.

Steric Hindrance: The steric environment around each reactive site will also play a role in directing incoming reagents.

Investigation of Reaction Mechanisms through Kinetic Studies and Isotopic Labeling Approaches

Elucidating the precise mechanisms of the reactions involving this compound would require detailed experimental studies.

Kinetic Studies: Monitoring reaction rates as a function of substrate, reagent concentration, and temperature can provide crucial information about the reaction order and the activation energy. researchgate.net For example, a kinetic study of a nucleophilic substitution reaction could help determine whether the mechanism is a concerted process or a stepwise one involving a stable intermediate. nih.gov

Isotopic Labeling: This powerful technique is used to trace the fate of specific atoms throughout a reaction. wikipedia.orgias.ac.inthieme-connect.deresearchgate.net For instance, to confirm an SNAr mechanism at the C-6 position, one could synthesize the starting material with a 13C label at C-6. Analyzing the position of the label in the product would confirm that the substitution occurs at that specific carbon. Similarly, studying the kinetic isotope effect (KIE) by replacing a hydrogen atom near a reaction site with deuterium (B1214612) can reveal whether the C-H bond is broken in the rate-determining step of the reaction. ias.ac.in

Analysis of Degradation Pathways and Stability under Various Chemical Conditions

The stability of this compound would be influenced by its susceptibility to oxidative, photolytic, and hydrolytic degradation.

Oxidative Degradation: Strong oxidizing agents, such as potassium permanganate, are known to cleave the acridine ring system, potentially leading to quinoline (B57606) dicarboxylic acids. wikipedia.orgpharmaguideline.comptfarm.pl The electron-withdrawing fluorine atoms might offer some resistance to oxidative attack on the A-ring.

Photolytic Degradation: Many aromatic and heterocyclic compounds are light-sensitive. UV irradiation could potentially lead to the homolytic cleavage of the C-Br bond, initiating radical-based degradation pathways. The degradation of halogenated aromatic compounds in the environment is a subject of significant study. nih.govnih.gov

Hydrolytic Stability: The compound is likely to be stable under neutral aqueous conditions. However, under strongly basic conditions, nucleophilic attack by hydroxide (B78521) could lead to substitution of the bromine or fluorine atoms, or potentially ring-opening reactions at elevated temperatures.

Summary of Potential Degradation Reactions

| Condition | Potential Pathway | Likely Products |

|---|---|---|

| Strong Oxidation (e.g., KMnO₄) | Ring Cleavage | Fluorinated quinoline dicarboxylic acids |

| UV Irradiation | Photodehalogenation (C-Br cleavage) | 5,7,8-Trifluoroacridin-4-ol and radical byproducts |

| Strong Base / High Temperature | Nucleophilic Aromatic Substitution | Hydroxy- or polyhydroxy-trifluoroacridines |

Derivatization Strategies and Structure Property Relationship Studies of 6 Bromo 5,7,8 Trifluoroacridin 4 Ol Analogues Non Biological Focus

Diversification at the C-6 Bromo Position: Synthesis of Arylated, Alkylated, and Heteroarylated Derivatives

The bromine atom at the C-6 position serves as a versatile handle for introducing a wide array of substituents through cross-coupling and substitution reactions. The electron-deficient nature of the acridine (B1665455) core, further amplified by the fluorine atoms, makes the C-Br bond susceptible to various transformations.

Palladium-catalyzed cross-coupling reactions are a primary method for this diversification. For instance, the Suzuki-Miyaura coupling reaction, which pairs organoboron compounds with organic halides, can be employed to introduce aryl and heteroaryl groups. This has been demonstrated in related quinoline (B57606) systems, where bromoquinolines are successfully coupled with various phenylboronic acids. researchgate.net Similarly, Stille coupling (using organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) represent viable pathways to forge new carbon-carbon bonds at the C-6 position.

Furthermore, nucleophilic aromatic substitution (S_N_Ar) can be utilized to introduce nitrogen, oxygen, or sulfur-based nucleophiles. The presence of strong electron-withdrawing groups on the acridine ring activates the C-6 position for attack by nucleophiles like amines (e.g., morpholine, piperazine), alkoxides, and thiolates. semanticscholar.org This strategy is particularly effective for creating derivatives with potent electronic and photophysical alterations.

| Reaction Type | Reagent Example | Resulting C-6 Substituent |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Phenyl |

| Heck Coupling | Styrene | Styrenyl |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl |

| Buchwald-Hartwig Amination | Aniline (B41778) | Phenylamino |

| Nucleophilic Substitution | Sodium methoxide | Methoxy (B1213986) |

Functionalization of the C-4 Hydroxyl Group: Formation of Ethers, Esters, and Hybrid Molecule Architectures

The C-4 hydroxyl group is a prime site for functionalization, allowing for the attachment of various molecular fragments through ether and ester linkages. These modifications can dramatically alter the solubility, electronic properties, and steric profile of the parent molecule.

Etherification: Standard Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be used to generate a range of alkoxy derivatives.

Esterification: Acylation of the hydroxyl group using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding esters. This allows for the introduction of both aliphatic and aromatic carboxylate moieties.

These fundamental reactions also open the door to creating complex hybrid molecule architectures . By using bifunctional linkers, the 6-bromo-5,7,8-trifluoroacridin-4-ol core can be covalently attached to other functional units, such as other fluorophores, polymers, or supramolecular hosts. ulisboa.ptmdpi.com For example, esterification with a carboxyl-functionalized porphyrin could create a donor-acceptor system for studying energy transfer, while etherification with a polyethylene (B3416737) glycol (PEG) chain could enhance solubility in aqueous media.

Aromatic Functionalization of Unsubstituted Positions on the Acridine Core through Electrophilic and Nucleophilic Reactions

The electronic properties of the acridine core in this compound are distinctly polarized, dictating the feasibility and regioselectivity of further aromatic functionalization.

Nucleophilic Aromatic Substitution (S_N_Ar): The acridine ring system is inherently electron-deficient, a characteristic that is strongly amplified by the three fluorine atoms. This makes the molecule highly susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com One of the fluorine atoms, likely at the C-5 or C-7 position (ortho/para to the nitrogen and other activating groups), could be displaced by potent nucleophiles. The reaction proceeds through a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The high reactivity order of F > Cl > Br > I as a leaving group in S_N_Ar reactions suggests that fluorine displacement is a probable pathway under suitable conditions. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): In stark contrast, electrophilic aromatic substitution on this scaffold is challenging. masterorganicchemistry.compressbooks.pub The acridine nitrogen (in its protonated state) and the potent electron-withdrawing effects of the fluoro and bromo substituents strongly deactivate the ring system towards attack by electrophiles. uomustansiriyah.edu.iqlibretexts.org Any forced electrophilic substitution, which would require harsh conditions (e.g., oleum (B3057394) for sulfonation or strong acid catalysis), would likely occur on the non-fluorinated benzene (B151609) ring at the positions least deactivated, such as C-1 or C-2. Nitration of a related 6-bromoquinoline (B19933) has been shown to occur at the C-5 position, demonstrating that such reactions are possible, albeit on a more activated system. semanticscholar.org

Exploration of Substituent Effects on Photophysical Properties, Acid-Base Behavior, and Redox Potentials

Systematic derivatization of the this compound core allows for a detailed investigation of structure-property relationships. The electronic nature of the introduced substituents has a profound impact on the molecule's key chemical properties.

Photophysical Properties: Acridine derivatives are well-known for their fluorescent properties. nih.gov The absorption and emission maxima, as well as the quantum yield of fluorescence, are highly sensitive to the electronic character of substituents. nih.govrsc.org

Electron-donating groups (EDGs) , such as amino or alkoxy groups introduced at the C-6 position, are expected to decrease the HOMO-LUMO energy gap. This would lead to a bathochromic (red) shift in both the absorption and emission spectra.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, would be expected to further increase the energy gap or alter the nature of the electronic transitions, potentially leading to a hypsochromic (blue) shift.

Acid-Base Behavior: The molecule possesses two key ionizable sites: the phenolic C-4 hydroxyl group and the basic acridine nitrogen.

The acidity of the C-4 hydroxyl group (its pKa) will be significantly influenced by the substituents on the acridine rings. The existing F and Br atoms already increase its acidity compared to a simple phenol. Adding further EWGs would lower the pKa, making it a stronger acid. Conversely, introducing EDGs would raise the pKa.

The basicity of the acridine nitrogen is severely diminished by the attached EWGs. Further substitution with EWGs will render it even less basic, while adding strong EDGs could partially restore its basicity. nist.govyoutube.com

Redox Potentials: The ease with which the molecule can be oxidized or reduced is directly tied to the electron density of the π-system. Introducing EDGs will make the molecule more electron-rich and thus easier to oxidize (lower oxidation potential). Conversely, adding EWGs will make the molecule more electron-poor, making it easier to reduce (higher reduction potential).

| Substituent Type at C-6 | Expected Effect on Max Emission (λem) | Expected Effect on C-4 OH pKa | Expected Effect on Oxidation Potential |

| Electron Donating (e.g., -NH2, -OR) | Red Shift (Longer Wavelength) | Increase (Less Acidic) | Decrease (Easier to Oxidize) |

| Electron Withdrawing (e.g., -CN, -NO2) | Blue Shift (Shorter Wavelength) | Decrease (More Acidic) | Increase (Harder to Oxidize) |

Design Principles for Modulating Molecular Interactions and Supramolecular Assembly

Hydrogen Bonding: The C-4 hydroxyl group is a potent hydrogen bond donor, while the acridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. Modifying the C-4 position to an ester or ether can eliminate its hydrogen bond donating ability, thus disrupting or altering assembly patterns.

π-π Stacking: The large, planar aromatic surface of the acridine core promotes strong π-π stacking interactions, which are a primary driving force for the aggregation of many acridine-based molecules. nih.govnih.gov Introducing bulky substituents can sterically hinder this stacking, while modifying the electronic properties of the ring can tune the nature of the π-π interactions (e.g., quadrupole-quadrupole interactions).

Halogen Bonding: The C-6 bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic sites (e.g., carbonyls, nitrogen atoms) on adjacent molecules. This provides an additional, highly directional tool for crystal engineering and controlling assembly.

Metal Coordination: The endocyclic nitrogen of the acridine unit can serve as a ligand to coordinate with metal ions, such as Pd(II). This interaction can be used to drive the formation of discrete, stable cyclic supramolecular assemblies in solution, adding another layer of control over the resulting architecture. nih.gov

By carefully selecting and placing functional groups, one can favor certain interactions over others, thereby programming the molecule to assemble into specific structures, from simple dimers to complex one-dimensional arrays or helical foldamers. nih.gov

Computational and Theoretical Investigations on 6 Bromo 5,7,8 Trifluoroacridin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Prediction

There are currently no published studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, stability, and reactivity of 6-Bromo-5,7,8-trifluoroacridin-4-OL. Such calculations would typically provide insights into optimized molecular geometry, total energy, and the distribution of electron density, which are fundamental to understanding the molecule's intrinsic properties. Without these foundational calculations, a detailed discussion on its stability and predicted reactivity remains speculative.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Specific Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analyses for this compound are not available in the scientific literature. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, crucial for predicting its interaction with other chemical species. Similarly, FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide key information about its chemical reactivity and kinetic stability. The absence of this data precludes a detailed discussion on these aspects.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies have been found that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound. Furthermore, without experimental spectroscopic data, a comparative analysis, which is vital for validating theoretical models, cannot be performed.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

There is no evidence of molecular dynamics simulations having been conducted for this compound. These simulations are essential for exploring the molecule's conformational landscape, understanding its flexibility, and studying its interactions with solvent molecules or other entities in a dynamic environment.

Theoretical Insights into Halogen Bonding and the Inductive/Resonance Influence of Fluorine on Aromatic Systems

While the principles of halogen bonding and the electronic effects of fluorine on aromatic systems are well-established, a specific theoretical analysis of these phenomena within the context of this compound has not been published. Such a study would be valuable for understanding how the bromine and multiple fluorine substituents modulate the electronic properties and intermolecular interactions of the acridine (B1665455) core. The interplay of the electron-withdrawing inductive effects of the fluorine atoms and the potential for halogen bonding involving the bromine atom would be of particular interest.

Computational Mechanistic Studies of Chemical Transformations and Excited State Dynamics

No computational studies detailing the mechanisms of chemical transformations or the excited-state dynamics of this compound are currently available. Research in this area would be critical for understanding its potential applications in areas such as photochemistry or materials science, but this information is not yet present in the scientific domain.

Concluding Perspectives and Outlook

Synthesis of Current Knowledge on 6-Bromo-5,7,8-trifluoroacridin-4-OL

The chemical compound this compound is a specific, highly functionalized derivative of acridine (B1665455). Acridine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are a well-established class of molecules with significant applications in medicinal chemistry and materials science. rsc.orge-bookshelf.de The unique arrangement of a bromine atom and three fluorine atoms on the acridine core, in addition to a hydroxyl group, suggests a molecule with distinct physicochemical and biological properties.

While direct research on this compound is not extensively documented in publicly available literature, a synthesis of current knowledge can be constructed by examining studies on structurally related halogenated and polyfluorinated acridines and quinolines. The synthesis of such complex heterocyclic systems often involves multi-step processes. Common synthetic strategies for the acridine scaffold include the condensation of appropriately substituted anilines with o-halogenobenzoic acid derivatives or the cyclization of diphenylamine (B1679370) precursors. thieme-connect.com More modern approaches, such as the Buchwald-Hartwig amination followed by an acid-promoted cyclization, have proven effective for creating unsymmetrical acridines. thieme-connect.com The introduction of fluorine atoms can be achieved through various methods, including the use of fluorinated starting materials or through late-stage fluorination reactions employing reagents like Selectfluor®. fluorine1.rumdpi.com The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in the synthesis of more complex molecules. ontosight.ai

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug discovery to modulate properties such as metabolic stability, bioavailability, and binding affinity. fluorine1.runih.gov Specifically, in acridine derivatives, fluorine substitution has been shown to influence their biological activity, including their potential as anticancer agents. nih.gov Halogenated acridones have demonstrated significant cytotoxic activities in various cancer cell lines. nih.gov The hydroxyl group at the 4-position is also a key feature, as it can participate in hydrogen bonding and potentially coordinate with metal ions, a property that is relevant for both biological activity and material science applications.

Acridine derivatives are known for their ability to intercalate into DNA, a mechanism that underpins their use as anticancer and antimicrobial agents. rsc.orgontosight.ai The planarity of the acridine ring system is crucial for this interaction. Furthermore, the electronic properties of the substituents on the acridine core can fine-tune this interaction and other biological activities. The combination of electron-withdrawing fluorine atoms and the bromine atom on the this compound scaffold likely imparts unique electronic characteristics that could lead to novel biological activities or material properties. For instance, fluorinated acridines have been investigated as fluorescent probes for cellular imaging. researchgate.net

Identification of Critical Research Gaps and Unexplored Questions

The primary and most significant research gap is the lack of specific experimental data for this compound. While the synthesis and properties of related compounds provide a foundation, the precise impact of this particular substitution pattern remains unknown. Key unexplored questions include:

Synthesis: What is the most efficient and scalable synthetic route to produce this compound with high purity? While general methods for acridine synthesis exist, their applicability and optimization for this specific, highly halogenated substrate need to be experimentally verified.

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, solubility in various solvents, pKa of the hydroxyl group, and its photophysical characteristics (absorption and emission spectra, quantum yield)? This data is essential for any potential application.

Crystal Structure: What is the solid-state structure of this compound? X-ray crystallographic data would provide invaluable insights into its molecular geometry, intermolecular interactions, and packing, which are crucial for understanding its properties and for rational drug design.

Chemical Reactivity: How does the unique combination of substituents influence the reactivity of the acridine core? For example, what is the susceptibility of the fluorine atoms to nucleophilic aromatic substitution, and how does the electronic environment affect the reactivity of the hydroxyl and bromo groups?

Biological Activity: Does this compound exhibit any significant biological activity? Screening against various biological targets, such as cancer cell lines, bacteria, and viruses, is a critical next step. The potential for DNA intercalation and enzyme inhibition should be investigated.

Structure-Activity Relationship (SAR): How do variations of the substituents on this scaffold affect its biological activity? Systematic studies involving the synthesis and evaluation of analogues would be necessary to establish SAR.

Prognosis for the Future Impact of this Compound and its Analogues in Advancing Chemical Science and Technology

The future impact of this compound and its analogues is projected to be significant in several areas of chemical science and technology, contingent on the findings from the research areas identified above.

In Medicinal Chemistry: Given the established role of acridines as anticancer agents, this compound and its derivatives hold promise for the development of new therapeutic agents. rsc.orgnih.gov The heavy halogenation pattern could lead to enhanced potency, selectivity, or an altered mechanism of action compared to existing acridine-based drugs. The bromine atom offers a site for further derivatization, allowing for the creation of a library of compounds for extensive biological screening and the development of targeted therapies. ontosight.ai The fluorinated scaffold may also improve pharmacokinetic properties, making it a more viable drug candidate. researchgate.net

In Materials Science: Acridine derivatives are known for their fluorescent properties. researchgate.net The specific substitution pattern of this compound could result in unique photophysical characteristics, making it a candidate for applications in organic light-emitting diodes (OLEDs), chemical sensors, or as a fluorescent probe in biological imaging. The hydroxyl group could be used to anchor the molecule to surfaces or to coordinate with metal ions, leading to the development of novel functional materials.

In Synthetic Chemistry: The development of a robust synthetic route to this compound would be a valuable addition to the synthetic chemist's toolbox. This compound could serve as a versatile building block for the synthesis of more complex and highly functionalized heterocyclic systems. The exploration of its reactivity will likely uncover new synthetic methodologies and expand our understanding of the chemistry of polyhalogenated aromatic compounds.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-5,7,8-trifluoroacridin-4-OL, and how are reaction conditions optimized?

Synthesis of halogenated acridines typically involves multi-step substitution and cyclization reactions. For analogous compounds (e.g., fluorinated naphthyridines), optimized routes include sequential halogenation, nucleophilic substitution, and hydrolysis. Key reagents like KCO or CsCO are used to enhance reactivity, while solvents such as 1,4-dioxane improve yield . Reaction temperature (e.g., 80–100°C) and stoichiometric ratios are critical for minimizing side products. Intermediate purification via column chromatography ensures high purity.

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure of this compound?

- H NMR : Identifies proton environments near electronegative substituents (e.g., bromo, fluoro groups), with deshielding effects observed for aromatic protons.

- F NMR : Resolves distinct fluorine environments, with chemical shifts sensitive to neighboring substituents.

- Mass Spectrometry (MS) : Confirms molecular weight via [M+H] peaks and fragmentation patterns consistent with acridine derivatives. Cross-validation with synthetic intermediates is essential .

Q. What are the primary applications of this compound in medicinal chemistry research?

Halogenated acridines are explored as intermediates in kinase inhibitors (e.g., targeting HGF/c-Met pathways) due to their ability to modulate protein-ligand interactions. The bromo and fluoro substituents enhance binding affinity and metabolic stability, making them valuable in anticancer drug discovery .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and supramolecular interactions. For example, in related chromenone derivatives, intramolecular N–H⋯O hydrogen bonds stabilize planar configurations, while intermolecular interactions dictate crystal packing . Puckering parameters (e.g., envelope conformations in six-membered rings) and dihedral angles between aromatic systems are critical for understanding reactivity .

Q. What strategies address contradictions in spectroscopic or crystallographic data during structural elucidation?

- Iterative Refinement : Combine multiple datasets (e.g., NMR, MS, XRD) to cross-validate substituent positions.

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize geometries for comparison with experimental data.

- Crystallographic Reanalysis : Check for disorder or solvent effects in XRD datasets, as seen in solvent-inclusive crystal structures .

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound?

- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution.

- Steric Hindrance : Bromine’s larger size may slow reactions at ortho/para positions.

- Hydrogen Bonding : The hydroxyl group at position 4 can participate in hydrogen bonds, affecting solubility and biological activity .

Q. What methodological approaches ensure reproducibility in synthesizing this compound?

- Stoichiometric Control : Precise molar ratios of halogenating agents (e.g., PBr) and fluorinating reagents (e.g., Selectfluor®).

- In Situ Monitoring : Use TLC or HPLC to track reaction progress.

- Pilot Studies : Small-scale trials optimize conditions before scaling up, as demonstrated in fluorinated naphthyridine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.